Cas no 898443-35-1 (9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

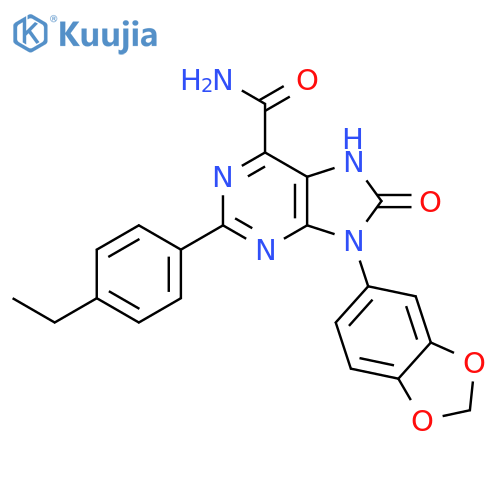

898443-35-1 structure

商品名:9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 化学的及び物理的性質

名前と識別子

-

- 9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- F2565-0355

- 9-(1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide

- 9-(1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- 898443-35-1

- AB00679777-01

- 9-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- CCG-187177

- AKOS002006690

-

- インチ: 1S/C21H17N5O4/c1-2-11-3-5-12(6-4-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-7-8-14-15(9-13)30-10-29-14/h3-9H,2,10H2,1H3,(H2,22,27)(H,24,28)

- InChIKey: RGXGOFIEGZPZBS-UHFFFAOYSA-N

- ほほえんだ: O1COC2=CC=C(C=C12)N1C(NC2C(C(N)=O)=NC(C3C=CC(CC)=CC=3)=NC1=2)=O

計算された属性

- せいみつぶんしりょう: 403.12805404g/mol

- どういたいしつりょう: 403.12805404g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 670

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 120Ų

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2565-0355-30mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-35-1 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2565-0355-3mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-35-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2565-0355-75mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-35-1 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2565-0355-10μmol |

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-35-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2565-0355-100mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-35-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2565-0355-10mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-35-1 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2565-0355-20μmol |

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-35-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2565-0355-4mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-35-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2565-0355-1mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-35-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2565-0355-40mg |

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |

898443-35-1 | 90%+ | 40mg |

$140.0 | 2023-05-16 |

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

898443-35-1 (9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量